Modified fad

描述

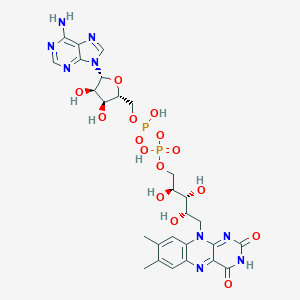

Modified flavin adenine dinucleotide is a derivative of flavin adenine dinucleotide, a crucial cofactor involved in various biochemical reactions. Flavin adenine dinucleotide is derived from riboflavin, commonly known as vitamin B2, and plays a significant role in redox reactions within cells. Modified flavin adenine dinucleotide has been engineered to enhance its properties for specific applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of modified flavin adenine dinucleotide typically involves the modification of the ribityl side chain or the adenine moiety of flavin adenine dinucleotide. One common method is the enzymatic conversion of riboflavin to flavin mononucleotide, followed by the adenylylation of flavin mononucleotide to form flavin adenine dinucleotide. This process can be further modified by introducing specific functional groups to the ribityl chain or adenine moiety to obtain the desired modified flavin adenine dinucleotide .

Industrial Production Methods

Industrial production of modified flavin adenine dinucleotide often relies on microbial fermentation processes. Genetically engineered strains of bacteria, such as Escherichia coli, are used to produce high yields of flavin adenine dinucleotide. The fermentation process is optimized to include the necessary precursors and conditions for the efficient production of modified flavin adenine dinucleotide .

化学反应分析

Types of Reactions

Modified flavin adenine dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its role as a cofactor in enzymatic processes.

Common Reagents and Conditions

Common reagents used in the reactions involving modified flavin adenine dinucleotide include molecular oxygen, hydrogen peroxide, and various reducing agents. The reaction conditions often involve specific pH levels, temperatures, and the presence of metal ions to facilitate the desired transformations .

Major Products

The major products formed from the reactions of modified flavin adenine dinucleotide depend on the specific modifications introduced. For example, the oxidation of modified flavin adenine dinucleotide can lead to the formation of 8-formyl flavin adenine dinucleotide, which exhibits enhanced redox properties .

科学研究应用

Modified flavin adenine dinucleotide has a wide range of applications in scientific research, including:

Chemistry: Used as a cofactor in various enzymatic reactions, facilitating redox processes and electron transfer.

Biology: Plays a crucial role in cellular metabolism, energy production, and signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications, including its role in drug metabolism and as a target for drug development.

Industry: Utilized in biotechnological processes, such as the production of biofuels and biocatalysts.

作用机制

The mechanism of action of modified flavin adenine dinucleotide involves its role as a cofactor in enzymatic reactions. It participates in redox reactions by accepting and donating electrons, thereby facilitating the conversion of substrates to products. The molecular targets of modified flavin adenine dinucleotide include various enzymes, such as oxidases and dehydrogenases, which rely on its redox properties for their catalytic activity .

相似化合物的比较

Similar Compounds

Flavin mononucleotide: Another derivative of riboflavin, involved in similar redox reactions but with different structural properties.

Riboflavin: The precursor of flavin adenine dinucleotide, essential for the biosynthesis of flavin mononucleotide and flavin adenine dinucleotide.

8-formyl flavin adenine dinucleotide: A modified form of flavin adenine dinucleotide with enhanced redox properties.

Uniqueness

Modified flavin adenine dinucleotide is unique due to its tailored properties, which can be optimized for specific applications. Its enhanced redox properties and stability make it a valuable cofactor in various biochemical and industrial processes .

生物活性

Flavin adenine dinucleotide (FAD) is a vital cofactor in various biological processes, functioning primarily in redox reactions as an electron carrier. Modified forms of FAD, such as those with structural alterations to the adenine or flavin moieties, have garnered attention for their enhanced biological activities and potential applications in biomedicine and biotechnology. This article explores the biological activity of modified FAD, focusing on its mechanisms, applications, and case studies.

Overview of FAD and Its Modifications

FAD exists in multiple redox states and plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid oxidation. Its ability to participate in one- or two-electron transfers allows it to function effectively as an enzyme cofactor. Modifications to FAD can enhance its properties, leading to improved catalytic activity or novel functionalities.

Key Modifications:

- 8-Formyl FAD: A modification catalyzed by fungal flavoenzyme formate oxidase (FOX), resulting in increased enzyme activity .

- Adenine-modified FADs: These analogs have been shown to accelerate DNA repair processes by facilitating electron transfer mechanisms .

The biological activity of modified FADs can be attributed to their unique chemical properties, which enable them to participate in various biochemical reactions:

- Electron Transfer: Modified FADs can enhance electron transfer rates due to structural changes that lower the energy barriers for these reactions.

- Enzyme Activation: Certain modifications can lead to the autocatalytic formation of active enzyme cofactors, significantly boosting enzymatic activity.

- Photobiological Processes: Some modified FADs absorb specific wavelengths of light, triggering rapid electron transfer processes essential for photorepair mechanisms in organisms .

1. Enzyme-Mediated Conversion of FAD

A study highlighted the conversion of noncovalently bound FAD to 8-formyl FAD by FOX, demonstrating a nearly tenfold increase in enzyme activity. This research utilized various analytical techniques, including mass spectrometry and fluorescence spectroscopy, to elucidate the mechanism behind this conversion .

2. Ethenoadenine FAD Analog

Research on an ethenoadenine-modified FAD demonstrated its ability to accelerate UV dimer repair through enhanced photoinduced electron transfer. This modification allowed for rapid repair mechanisms within seconds, showcasing its potential in therapeutic applications for DNA damage .

3. Nanomedicine Applications

Recent studies have explored the encapsulation of FAD within gold nanoparticles for targeted drug delivery systems. These hybrid nanoparticles exhibited improved stability and bioactivity against pancreatic cancer cells, indicating a promising avenue for cancer treatment .

Comparative Data Table

| Modification | Biological Activity | Applications |

|---|---|---|

| 8-Formyl FAD | Increased enzyme activity | Metabolic pathway enhancement |

| Ethenoadenine FAD | Accelerated DNA repair | Therapeutic use in UV damage repair |

| Gold Complexed FAD | Enhanced stability and bioactivity | Targeted drug delivery in cancer therapy |

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15-,16+,19+,20+,21+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWQXMAJTJZDQX-DZGRYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N9O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160743 | |

| Record name | Modified fad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138663-53-3 | |

| Record name | Modified fad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138663533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modified fad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。